molecular formula C23H22FNO4 B1664810 (2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid CAS No. 949164-09-4

(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid

Cat. No. B1664810
M. Wt: 395.4 g/mol
InChI Key: ADUSZEGHFWRTQS-AIBWNMTMSA-N
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Description

“(2S)-2-amino-3-{2-(benzyloxy)phenylmethoxy}propanoic acid” is a complex organic compound. It is a novel O-substituted Hydroxyphenylacetic Acid derivative . It has been used for the synthesis of Asperphenamate derivatives, which have antitumor activity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. The empirical formula is C17H19NO3 . The molecular weight is 285.34 . It contains a benzylamino group and a benzyloxy group attached to a propanoic acid backbone .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C17H19NO3 and it has a molecular weight of 285.34 . More specific physical and chemical properties like melting

Scientific Research Applications

Asymmetric Synthesis and Derivative Formation

  • Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, including compounds similar to (2S)-2-amino-3-{2-(benzyloxy)phenylmethoxy}propanoic acid. This synthesis highlights the compound's relevance in creating fluorinated amino acids for various applications (Monclus, Masson, & Luxen, 1995).
  • Burns and Hagaman (1993) studied compounds including 2-amino-2-(2-fluorophenyl)acetic acid, which shares structural similarities with the subject compound, indicating its potential in studying molecular interactions and crystal structures (Burns & Hagaman, 1993).

Synthesis of Diagnostic and Therapeutic Agents

  • Zhou Pan-hon (2015) reported the synthesis of a diaryliodonium precursor for 4-Fluorophenanaline from a related compound. This precursor is essential for synthesizing 18F-fluorophenalanine, a radio tracer used in positron emission tomography (PET), demonstrating its importance in diagnostic imaging (Zhou Pan-hon, 2015).
  • Reynolds and Hermitage (2001) synthesized (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a structurally related compound, for developing potent PPARγ agonists, indicating its potential in creating therapeutics (Reynolds & Hermitage, 2001).

Material Science and Biological Applications

  • Trejo-Machin et al. (2017) explored phloretic acid, a compound structurally similar to (2S)-2-amino-3-{2-(benzyloxy)phenylmethoxy}propanoic acid, as a building block for polybenzoxazine, showcasing its utility in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
  • Henke et al. (1998) used a similar compound in discovering novel antihyperglycemic and antihyperlipidemic agents, demonstrating the compound's potential in metabolic disorder treatments (Henke et al., 1998).

properties

IUPAC Name

(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUSZEGHFWRTQS-AIBWNMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
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(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
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(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
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(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
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(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
Reactant of Route 6
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(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid

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